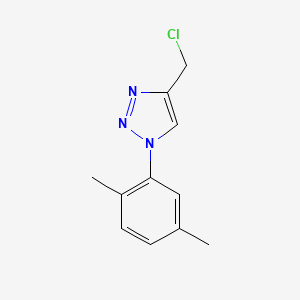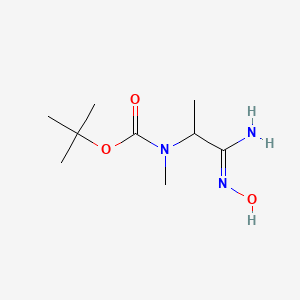
Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate Applications
Synthesis of Heterocyclic Compounds: Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate is utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s ability to act as a precursor for imidazole and pyrimidine derivatives makes it valuable for creating compounds with potential biological activity .
Bioconjugation in Chemical Biology: This compound serves as a building block in bioconjugation processes within chemical biology. Its unique structure allows for the creation of complex molecules that can be used to study biological systems and processes .
Biocatalytic Processes: The tert-butyl group’s reactivity is exploited in biocatalytic processes. This compound can be used to modify enzymes or other proteins, enhancing their stability or altering their activity for industrial applications .
Organic Synthesis: In organic synthesis, this compound is used for the protection of amines. The tert-butyl group provides steric hindrance, which is beneficial in selective reactions and can be easily removed when no longer needed .
Material Science: The compound’s derivatives are explored in material science for the development of new materials with unique properties, such as enhanced durability or specific reactivity patterns .
Biodegradation Pathways: Research into the biodegradation pathways of tert-butyl compounds, including this carbamate, helps in understanding their environmental impact and in designing compounds with better degradation profiles .
Biosynthetic Pathways: The tert-butyl group is also significant in natural biosynthetic pathways. Studying this compound’s role in such processes can lead to insights into the synthesis of complex natural products .
Palladium-Catalyzed Reactions: This compound is used in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines, which are valuable intermediates in the production of various aromatic compounds .
Propiedades
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(7(10)11-14)12(5)8(13)15-9(2,3)4/h6,14H,1-5H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXQQSOGPHUVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



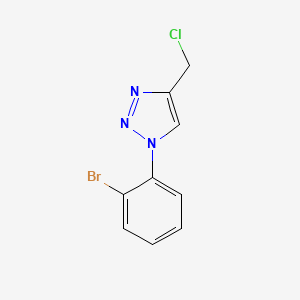
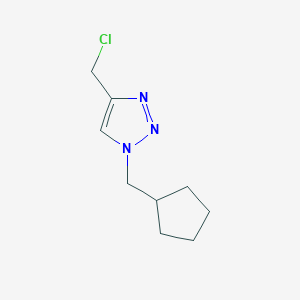
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
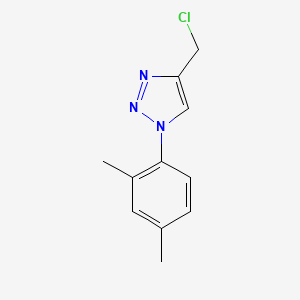
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
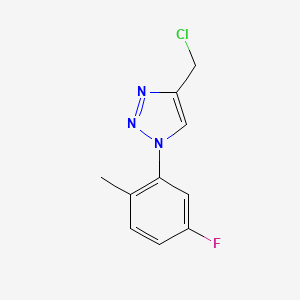
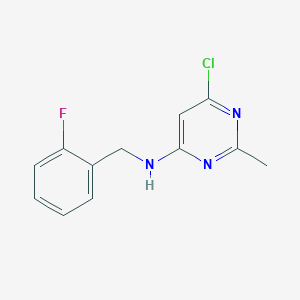

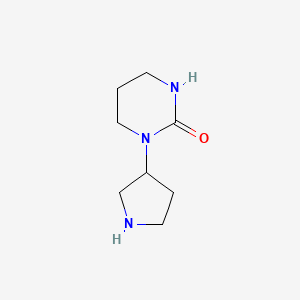
![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)
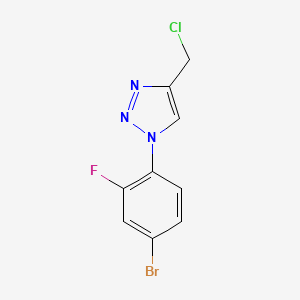

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)
